molecular formula C20H18N4O2S B2643299 6-Phenyl-2-{1-[2-(pyridin-4-ylsulfanyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one CAS No. 2380081-60-5

6-Phenyl-2-{1-[2-(pyridin-4-ylsulfanyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one

Cat. No.: B2643299
CAS No.: 2380081-60-5
M. Wt: 378.45
InChI Key: HLXKRFGQGVRJKI-UHFFFAOYSA-N
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Description

6-Phenyl-2-{1-[2-(pyridin-4-ylsulfanyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in the fields of medicinal chemistry and chemical biology. This compound features a unique structure that includes a pyridazinone core, an azetidine ring, and a pyridinylsulfanyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-{1-[2-(pyridin-4-ylsulfanyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of key intermediatesThe final step often involves the formation of the pyridazinone core through condensation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-{1-[2-(pyridin-4-ylsulfanyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6-Phenyl-2-{1-[2-(pyridin-4-ylsulfanyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 6-Phenyl-2-{1-[2-(pyridin-4-ylsulfanyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in therapeutic effects, such as inhibiting cancer cell growth or reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

6-phenyl-2-[1-(2-pyridin-4-ylsulfanylacetyl)azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c25-19-7-6-18(15-4-2-1-3-5-15)22-24(19)16-12-23(13-16)20(26)14-27-17-8-10-21-11-9-17/h1-11,16H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXKRFGQGVRJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSC2=CC=NC=C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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